7-(3-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(3-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a tetrazole ring fused with a pyrimidine ring, and a chlorophenyl group attached to the tetrazole ring, making it a versatile scaffold for chemical modifications and biological evaluations.
Preparation Methods
The synthesis of 7-(3-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Cyclization with Pyrimidine: The tetrazole intermediate is then subjected to cyclization with a pyrimidine derivative under acidic or basic conditions to form the fused heterocyclic system.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound and a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
7-(3-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Condensation: The carboxylic acid group can participate in condensation reactions with alcohols or amines to form esters or amides, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
7-(3-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for designing inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and tyrosine kinases, which are targets for cancer therapy.
Biological Studies: It has been investigated for its antimicrobial and antiviral activities, with studies demonstrating its efficacy against certain bacterial and viral strains.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 7-(3-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a CDK inhibitor, the compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . The molecular pathways involved include the regulation of cell division, apoptosis, and signal transduction.
Comparison with Similar Compounds
7-(3-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also features a fused heterocyclic system and has been studied for its kinase inhibitory activity.
Triazolo[1,5-a]pyrimidine: Similar in structure, this compound has shown potential in various biological applications, including as an antiviral agent.
Pyrido[2,3-d]pyrimidine: Known for its antiproliferative and antimicrobial activities, this compound shares structural similarities with the tetrazolo[1,5-a]pyrimidine scaffold.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl group, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C11H8ClN5O2 |
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Molecular Weight |
277.66 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H8ClN5O2/c12-7-3-1-2-6(4-7)9-5-8(10(18)19)13-11-14-15-16-17(9)11/h1-5,9H,(H,18,19)(H,13,14,16) |
InChI Key |
ISKMZANNZBOZFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C=C(NC3=NN=NN23)C(=O)O |
Origin of Product |
United States |
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